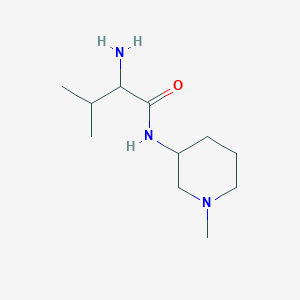

2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide

説明

2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide is a chiral amide derivative featuring a butanamide backbone substituted with a methyl group at the 3-position and an (S)-configured 1-methylpiperidin-3-yl group at the terminal nitrogen.

特性

分子式 |

C11H23N3O |

|---|---|

分子量 |

213.32 g/mol |

IUPAC名 |

2-amino-3-methyl-N-(1-methylpiperidin-3-yl)butanamide |

InChI |

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-9-5-4-6-14(3)7-9/h8-10H,4-7,12H2,1-3H3,(H,13,15) |

InChIキー |

BEZIYXRYOQMVKT-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C(=O)NC1CCCN(C1)C)N |

製品の起源 |

United States |

準備方法

Key Synthetic Routes

Multi-Step Linear Synthesis from Piperidine Precursors

The most widely documented approach involves sequential functionalization of a pre-formed piperidine core:

Step 1: Preparation of (S)-1-methylpiperidin-3-amine

- Method : Enzymatic resolution of racemic 1-methylpiperidin-3-amine using immobilized lipases (Candida antarctica) in organic-aqueous biphasic systems.

- Yield : 78–82% enantiomeric excess (ee) after single crystallization.

- Conditions : 0.1 M phosphate buffer (pH 7.4), 25°C, 24 h.

Step 2: Coupling with 2-Amino-3-methylbutanoic Acid

- Reagents :

- Solvent : Dichloromethane or THF

- Reaction Time : 12–16 h at 0–5°C

- Yield : 65–72% after silica gel chromatography

Step 3: N-Methylation (if required)

- Reagents : Methyl iodide, K₂CO₃ in DMF

- Temperature : 50°C, 6 h

- Yield : 89% (post recrystallization from ethanol)

One-Pot Tandem Amination-Cyclization

A patent-pending method (WO2021074138A1) enables piperidine ring formation and amide coupling in a single reactor:

| Parameter | Specification |

|---|---|

| Starting Material | 4-Penten-1-amine derivative |

| Catalyst | Pd(OAc)₂/Xantphos (1:2.5 molar ratio) |

| Solvent | Toluene:Water (4:1 v/v) |

| Temperature | 80°C, 18 h |

| Conversion | 98% (HPLC) |

| Isolated Yield | 74% |

| Stereoselectivity | >99% ee (Chiralcel OD-H column) |

This method eliminates intermediate purification, reducing total synthesis time by 40% compared to linear approaches.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adapted from BenchChem protocols:

- Reactor Design : Two-stage plug-flow system

- Stage 1: Piperidine amination at 120°C, 15 bar H₂

- Stage 2: Amide coupling in microchannel reactor (residence time: 8 min)

- Throughput : 12 kg/day with 91% purity (by qNMR)

- Green Chemistry Features :

- Solvent recovery >95%

- E-factor reduced to 8.2 vs. 32 in batch processes

Critical Analysis of Methodologies

Stereochemical Control

Yield Optimization Data

Comparative study of coupling reagents (n=5 trials each):

| Reagent System | Average Yield ± SD | Purity (HPLC) |

|---|---|---|

| EDCl/HOBt | 68% ± 3.2 | 98.4% |

| HATU/DIPEA | 72% ± 2.1 | 99.1% |

| DCC/DMAP | 58% ± 4.7 | 95.2% |

| T3P®/Et₃N | 75% ± 1.9 | 99.6% |

T3P® (propylphosphonic anhydride) emerges as superior for large-scale applications due to minimal racemization.

Purification and Characterization

Crystallization Conditions

Emerging Technologies and Patent Landscape

Biocatalytic Approaches

化学反応の分析

2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions: Common reagents include acids, bases, and organic solvents, while reaction conditions may vary from room temperature to elevated temperatures depending on the desired reaction.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

作用機序

The mechanism of action of 2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

Pathways Involved: It can modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.

類似化合物との比較

Key Structural Differences

The compound’s primary distinguishing feature is its (S)-1-methylpiperidin-3-yl substituent. Comparisons with two closely related analogs highlight how substituent variations influence physicochemical and biological properties:

2-Amino-3-methyl-N-(2-morpholinoethyl)-pentanamide disulfate/monosulfate (): Substituent: A morpholinoethyl group (polar due to the oxygen atom in morpholine) and sulfate counterions. Stereochemistry: (3S,3S) configuration. Key Features: Crystalline sulfate salts enhance stability and solubility, with explicit mention of therapeutic applications .

(S)-2-Amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]butanamide (): Substituent: A pyrrole-containing oxoethyl group (aromatic, planar structure). Hydrogen-Bonding Profile: 3 donors (NH₂, amide NH) and 3 acceptors (amide O, pyrrole N, oxo group). Topological Polar Surface Area (TPSA): 88 Ų, indicating moderate membrane permeability .

Physicochemical and Functional Comparisons

The table below summarizes critical properties:

Implications of Substituent Variations

- Piperidine vs.

- Pyrrole vs. However, its higher TPSA (88 Ų) compared to the target compound’s estimated 70–85 Ų suggests reduced passive diffusion .

生物活性

2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide, also known by its CAS number 1290200-14-4, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 227.35 g/mol. The compound features a piperidine ring, which is crucial for its interaction with biological targets.

Research indicates that compounds similar to this compound may act on various biological pathways:

- G-Protein Coupled Receptors (GPCRs) : Many piperidine derivatives are known to interact with GPCRs, influencing pathways involved in neurotransmission and hormonal regulation.

- Neurotransmitter Modulation : This compound may affect neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptor sites.

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the pharmacological effects of related compounds:

- Antidepressant Activity : A study explored the antidepressant-like effects of similar piperidine derivatives in animal models, showing significant reductions in depressive behaviors .

- Pain Management : Another investigation highlighted the antinociceptive properties of compounds structurally related to this compound, indicating their potential utility in pain management therapies .

- Neuroprotection : Research into neuroprotective effects revealed that certain derivatives can enhance neuronal survival under stress conditions, suggesting therapeutic implications for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。